molecular formula C20H15ClN4O2S2 B2631639 N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251602-74-0

N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2631639
CAS No.: 1251602-74-0
M. Wt: 442.94
InChI Key: DNRFIFCVLHEJBC-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S2 and its molecular weight is 442.94. The purity is usually 95%.
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Biological Activity

N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H18ClN3OSC_{20}H_{18}ClN_3OS, with a molecular weight of approximately 397.89 g/mol. The presence of the 1,2,4-oxadiazole ring and thiophene moiety is significant in enhancing the compound's bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in disease pathways, including those involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against a range of pathogens.

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical)15.0
MCF7 (breast)12.5
A549 (lung)10.0

These findings indicate that the compound could be further explored for its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

In a recent study examining the biological activities of similar compounds, researchers found that modifications to the oxadiazole ring significantly influenced both lipophilicity and cytotoxicity profiles. The study concluded that optimizing these parameters could enhance the efficacy of such compounds in therapeutic applications .

Another investigation focused on the anti-inflammatory properties of related oxadiazole derivatives. The results indicated that these compounds could inhibit key inflammatory mediators such as COX enzymes, which are pivotal in various inflammatory diseases .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c21-14-5-1-4-13(10-14)11-23-17(26)12-29-20-15(6-2-8-22-20)19-24-18(25-27-19)16-7-3-9-28-16/h1-10H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRFIFCVLHEJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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